tert-Butyl difluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

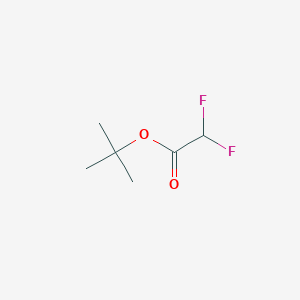

tert-Butyl difluoroacetate: is an organic compound with the molecular formula C6H10F2O2. It is a derivative of acetic acid where the hydrogen atoms are replaced by a tert-butyl group and two fluorine atoms. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl difluoroacetate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with difluoroacetic acid in the presence of a catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently. Another method involves the use of tert-butyl hydroperoxide and difluoroacetic anhydride under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve the use of tert-butyl alcohol and difluoroacetic acid, with the reaction being catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product .

Analyse Chemischer Reaktionen

Esterification and Transesterification Reactions

The tert-butyl group in this compound can act as a protecting group for carboxylic acids. Under acidic conditions, tert-butyl difluoroacetate undergoes cleavage to release difluoroacetic acid. For example:

-

Acid-Catalyzed Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane at 25°C cleaves the ester bond, yielding difluoroacetic acid and tert-butanol .

-

Transesterification : Reacting with alcohols in the presence of catalytic bis(trifluoromethanesulfonyl)imide (Tf<sub>2</sub>NH) facilitates ester exchange, producing new difluoroacetate esters .

Table 1: Esterification Reaction Yields

| Substrate | Catalyst | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Hydrocinnamic acid | Tf<sub>2</sub>NH (2 mol%) | t-BuOAc, 25°C, 2 h | 76 | |

| Benzoic acid | Tf<sub>2</sub>NH (5 mol%) | t-BuOAc, 25°C, 4 h | 82 |

Radical-Based Functionalization

The difluoroacetate group participates in radical reactions, particularly in alkene functionalization. When combined with phenyliodine(III) diacetate (PIDA) and blue light irradiation, this compound generates - CF<sub>2</sub>H radicals for hydrodifluoromethylation :

-

Mechanism : Photolysis induces decarboxylation, forming - CF<sub>2</sub>H radicals that add to alkenes regioselectively. Subsequent hydrogen abstraction from tetrahydrofuran (THF) yields hydrodifluoromethylated products .

Table 2: Hydrodifluoromethylation of Alkenes

| Alkene | Conditions | Yield (%) | Notes | Source |

|---|---|---|---|---|

| Styrene derivatives | PIDA, THF, 450 nm LED, 14 h | 59–77 | Radical trapping confirmed | |

| Electron-deficient | PIDA, THF, 450 nm LED, 14 h | 37 | Deuterium incorporation |

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the difluoroacetate group enhances the electrophilicity of adjacent carbons, enabling nucleophilic attacks. For example:

-

Amine Substitution : Reacting with primary amines in polar aprotic solvents (e.g., DMF) at 60°C replaces the tert-butyl group with an amine, forming difluoroacetamide derivatives.

Key Observations :

-

Steric hindrance from the tert-butyl group slows reactivity compared to methyl/ethyl esters.

-

Yields improve with bulky amines due to reduced side reactions.

Reduction Reactions

The difluoroacetate moiety can be reduced to difluoromethanol derivatives using strong reducing agents:

-

Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : Reduces the ester to 2,2-difluoroethanol in 68% yield under anhydrous conditions.

Comparative Reactivity :

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| LiAlH<sub>4</sub> | 2,2-Difluoroethanol | 68 |

| NaBH<sub>4</sub> | No reaction | – |

Comparative Analysis with Analogues

Table 3: Reactivity of Difluoroacetate Esters

| Ester | Hydrolysis Rate (k, s<sup>−1</sup>) | Radical Reactivity |

|---|---|---|

| This compound | 0.021 | Moderate |

| Ethyl difluoroacetate | 0.045 | High |

| Methyl difluoroacetate | 0.058 | High |

The tert-butyl group’s steric bulk reduces hydrolysis rates but enhances selectivity in substitution reactions .

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl difluoroacetate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: this compound is used in the pharmaceutical industry for the synthesis of drug candidates. Its fluorinated nature can enhance the metabolic stability and bioavailability of drugs .

Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes .

Wirkmechanismus

The mechanism of action of tert-butyl difluoroacetate involves its ability to undergo nucleophilic substitution reactions. The difluoroacetate group can be replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is due to the electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl trifluoroacetate: Similar in structure but contains three fluorine atoms instead of two.

tert-Butyl acetate: Lacks fluorine atoms and has different reactivity.

tert-Butyl chloroacetate: Contains a chlorine atom instead of fluorine, leading to different chemical properties

Uniqueness: tert-Butyl difluoroacetate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it valuable in various chemical and industrial applications .

Eigenschaften

IUPAC Name |

tert-butyl 2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRMDFYXWQSOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.